molecular formula C9H10BrClFN B2852295 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2375270-83-8

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2852295
CAS No.: 2375270-83-8
M. Wt: 266.54
InChI Key: VVAVAZAQHPWHNC-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrFN·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps :

    Condensation Reaction: 4-Acetamidobenzaldehyde is condensed with benzaldehyde under basic conditions to form 4-formylamino-α,β-unsaturated ketone.

    Bromination: The ketone compound is then reacted with 3-bromo-1-propene to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline.

    Fluorination: The brominated compound is further reacted with a fluorinating agent to introduce the fluorine atom at the 8th position.

    Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride: A positional isomer with bromine and fluorine atoms swapped.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: A derivative lacking the fluorine atom.

Uniqueness

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAVAZAQHPWHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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